REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]([NH2:10])=[S:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:12][C:13](=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15]>C(O)C>[NH:7]([C:8]1[S:9][CH:12]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:10]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
|
|
Quantity
|
8.6 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)NC(=S)N
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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the reaction mixture was then concentrated under reduced pressure
|
Type
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ADDITION
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Details
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A saturated aqueous sodium hydrogen carbonate solution was added to the residue
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Type
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EXTRACTION
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Details
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followed by extraction with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
|
The extract was dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crystals which formed
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Type
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FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with benzene
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C=1SC=C(N1)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |